![molecular formula C6H11N B186959 2-Cyclohexen-1-amine CAS No. 1541-25-9](/img/structure/B186959.png)
2-Cyclohexen-1-amine
Overview
Description
2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .
Synthesis Analysis
The synthesis of 2-cyclohexen-1-amine involves several steps. One method involves the condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation . Another method involves the Birch reduction of anisole followed by acid hydrolysis .Molecular Structure Analysis
The molecular structure of 2-Cyclohexen-1-amine consists of a six-membered ring with one double bond and one amine group .Chemical Reactions Analysis
2-Cyclohexen-1-amine can undergo a variety of chemical reactions. For example, it can participate in Michael reactions and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Scientific Research Applications
Synthesis of Tetrahydroquinoline Derivatives
2-Cyclohexen-1-amine: is used in the synthesis of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles , which are important compounds in medicinal chemistry due to their potential biological activities .
Decarboxylation of α-Amino Acids
The compound serves as a catalyst in the decarboxylation of α-amino acids, leading to the production of corresponding amino compounds in good yields. This process is significant for obtaining optically active amino compounds .
Electrochemical Oxidative Dehydrogenation Aromatization
2-Cyclohexen-1-amine: is involved in electrochemical cross-dehydrogenation aromatization (ECDA) reactions with cyclohex-2-enone and amines, resulting in the synthesis of 1,4-phenylenediamine without the need for additional metal catalysts or chemical oxidants .
Organic Synthesis Building Block
As a multifunctional electrophile, it is used for various addition reactions in organic synthesis, including conjugate addition and Michael addition to enol silane, highlighting its versatility as a building block .
Synthesis of Cyclohexenone Derivatives
In organic chemistry, 2-Cyclohexen-1-amine is a key component for extending molecular frameworks through reactions like Michael addition with nucleophiles or Diels-Alder reaction with electron-rich dienes .
Tandem Michael Addition-Wittig Reaction
It plays a role in a highly stereoselective tandem Michael addition-Wittig reaction that produces multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities .
Mechanism of Action
Target of Action
It’s known that amines are crucial organic entities that exist in drugs, natural products, organic materials, and catalysts .
Mode of Action
The mode of action of 2-Cyclohexen-1-amine involves its interaction with other compounds. For instance, in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, 2-Cyclohexen-1-amine interacts with cyclohex-2-enone, resulting in the synthesis of 1,4-phenylenediamine . This reaction occurs without the need for supplementary metal catalysts and chemical oxidants .
Biochemical Pathways
It’s involved in the ecda reaction, which is a crucial process in the synthesis of 1,4-phenylenediamine . This compound has broad applicability and is compatible with select natural and pharmaceutical molecules, showing considerable potential for the synthesis of bioactive compounds .
Result of Action
The result of the action of 2-Cyclohexen-1-amine is the synthesis of 1,4-phenylenediamine when it reacts with cyclohex-2-enone in the ECDA reaction . This synthesis occurs without the need for supplementary metal catalysts and chemical oxidants .
Safety and Hazards
Future Directions
Cyclohexenone, a related compound, is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . Therefore, 2-Cyclohexen-1-amine, with its similar structure, could potentially have similar applications in the future.
Relevant Papers A paper titled “Modular synthesis of cyclic cis - and trans -1,2-diamine derivatives” discusses the synthesis of functionalised aminocyclohexenes, which is related to 2-Cyclohexen-1-amine . Another paper discusses the use of LaCoODA, based on Co(II), showed better conversion and selectivity for 2-cyclohexen-1-one .
properties
IUPAC Name |
cyclohex-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMGUSQXQEHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?
A1: Yes, 2-Cyclohexen-1-amine serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.
Q2: Are there any known derivatives of 2-Cyclohexen-1-amine with biological activity?
A2: While the provided research doesn't directly focus on the biological activity of 2-Cyclohexen-1-amine, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.
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